molecular formula C12H11I B12006384 1-Iodo-2,6-dimethylnaphthalene CAS No. 36374-83-1

1-Iodo-2,6-dimethylnaphthalene

Cat. No.: B12006384
CAS No.: 36374-83-1
M. Wt: 282.12 g/mol
InChI Key: NZIOZUJLJOIMRJ-UHFFFAOYSA-N
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Description

1-Iodo-2,6-dimethylnaphthalene, with the chemical formula C₁₂H₁₁I, is a substituted naphthalene derivative. It features an iodine atom at the 1-position and two methyl groups at the 2- and 6-positions of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons.

Preparation Methods

a. Synthetic Routes: 1-Iodo-2,6-dimethylnaphthalene can be synthesized through the following steps:

    Esterification: Start with naphthalene-2,6-dicarboxylic acid diethyl ester (the diester of naphthalene-2,6-dicarboxylic acid). React this diester with methyl bromide under alkaline conditions to obtain the methyl ester of 2,7-dimethylnaphthalene.

    Hydrogenation: Hydrogenate the methyl ester using a suitable catalyst (such as platinum or palladium) to yield this compound.

b. Industrial Production: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.

Chemical Reactions Analysis

1-Iodo-2,6-dimethylnaphthalene can participate in various chemical reactions:

    Halogenation: The iodine atom can undergo substitution reactions with other halogens (e.g., chlorine or bromine).

    Reduction: Reduction of the carbonyl group in the ester precursor yields the final compound.

    Arylation: The methyl groups can be further modified through arylation reactions.

Common reagents include iodine, reducing agents (such as hydrogen gas), and suitable catalysts.

Scientific Research Applications

1-Iodo-2,6-dimethylnaphthalene finds applications in:

    Organic Synthesis: It serves as a building block for more complex organic molecules.

    Materials Science: Its derivatives may be used in the design of functional materials.

    Pharmaceutical Research: Researchers explore its potential as a pharmacophore or scaffold for drug development.

Mechanism of Action

The exact mechanism by which 1-Iodo-2,6-dimethylnaphthalene exerts its effects depends on its specific application. It may interact with cellular targets, modulate biological pathways, or exhibit specific chemical reactivity.

Comparison with Similar Compounds

While 1-Iodo-2,6-dimethylnaphthalene is relatively unique due to its specific substitution pattern, similar compounds include other halogenated naphthalenes and methyl-substituted naphthalenes.

Remember that this compound’s rarity and specialized use make it an intriguing subject for further research and exploration

Properties

CAS No.

36374-83-1

Molecular Formula

C12H11I

Molecular Weight

282.12 g/mol

IUPAC Name

1-iodo-2,6-dimethylnaphthalene

InChI

InChI=1S/C12H11I/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,1-2H3

InChI Key

NZIOZUJLJOIMRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)I

Origin of Product

United States

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